4-(1,1,2-Trifluoroethyl)aniline hydrochloride
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Overview
Description
4-(1,1,2-Trifluoroethyl)aniline hydrochloride is a chemical compound with the molecular formula C8H9ClF3N and a molecular weight of 211.61 g/mol. This compound is widely used in scientific research and industry due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-(1,1,2-Trifluoroethyl)aniline hydrochloride typically involves the N-trifluoroethylation of anilines. One common method is the iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions, yielding a wide range of N-trifluoroethylated anilines in good yields .
Chemical Reactions Analysis
4-(1,1,2-Trifluoroethyl)aniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include trifluoroethylamine hydrochloride, aryl halides, and various catalysts such as iron porphyrin and copper(I) complexes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(1,1,2-Trifluoroethyl)aniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds, which are important in medicinal and agrochemistry.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of drugs and therapeutic agents that contain trifluoromethyl groups, which can enhance the biological activity and stability of the compounds.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1,1,2-Trifluoroethyl)aniline hydrochloride involves its interaction with molecular targets and pathways in biological systems. The trifluoroethyl group can enhance the compound’s ability to interact with specific enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(1,1,2-Trifluoroethyl)aniline hydrochloride can be compared with other similar compounds, such as:
4-(Trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a trifluoroethyl group, which can affect its reactivity and applications.
2,2,2-Trifluoroethylamine: This compound is used as a precursor in the synthesis of this compound and has different chemical properties and applications.
The uniqueness of this compound lies in its trifluoroethyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-(1,1,2-trifluoroethyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N.ClH/c9-5-8(10,11)6-1-3-7(12)4-2-6;/h1-4H,5,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDSEVBZPOCBSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CF)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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